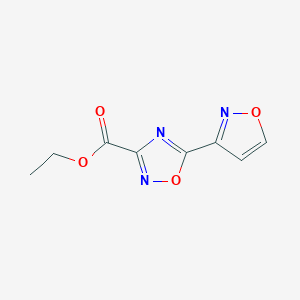
5-Pyridin-4-ylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyridin-4-ylpentanal: is an organic compound that features a pyridine ring attached to a pentanal chain. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both an aldehyde group and a pyridine ring makes it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-4-ylpentanal typically involves the reaction of 4-pyridylmagnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Pyridin-4-ylpentanal can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(4-Pyridyl)-pentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 5-(4-Pyridyl)-pentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-(4-Pyridyl)-pentanoic acid.
Reduction: 5-(4-Pyridyl)-pentanol.
Substitution: Various substituted pyridyl-pentanal derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Pyridin-4-ylpentanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active compounds. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Medicine: The compound and its derivatives may have applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of diverse molecular structures with potential biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Pyridin-4-ylpentanal depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its aldehyde group and pyridine ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Pyridylmethanol: Similar to 5-Pyridin-4-ylpentanal but with a shorter carbon chain.
4-Pyridylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-Pyridylmethylamine: Features an amine group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a pyridine ring. This combination allows for a wide range of chemical reactions and applications. The longer carbon chain compared to similar compounds provides additional flexibility in molecular design and synthesis.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
5-pyridin-4-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-9H,1-4H2 |
Clé InChI |
HBQFWUDDJMMFQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8705803.png)









![4-Bromo-2-{[(4-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B8705877.png)
